molecular formula C10H9BrN2O B13550122 3-(5-Bromo-2-methylphenyl)isoxazol-5-amine

3-(5-Bromo-2-methylphenyl)isoxazol-5-amine

Cat. No.: B13550122
M. Wt: 253.09 g/mol
InChI Key: AGVVLVAWETXBCG-UHFFFAOYSA-N
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Description

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, which is attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives.

Scientific Research Applications

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The bromine and oxazole moieties play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both bromine and oxazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9BrN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

AGVVLVAWETXBCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NOC(=C2)N

Origin of Product

United States

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